molecular formula CuO4Te B14150895 Copper tellurate CAS No. 15852-05-8

Copper tellurate

Cat. No.: B14150895
CAS No.: 15852-05-8
M. Wt: 255.1 g/mol
InChI Key: LEISDIWYVSLPNC-UHFFFAOYSA-L
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Description

Copper tellurate is an inorganic compound with the CAS Number 15852-05-8 and a molecular formula of CuO₄Te . It is also known as copper(2+) tellurate and has a molecular weight of 255.144 g/mol . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific studies on this compound are limited in the public domain, research on related copper telluride compounds suggests potential areas of interest for scientific investigation. Copper tellurides, such as Cu₂Te, have been extensively studied for their applications in thermoelectric materials for power generation and waste heat recovery, photovoltaic cells and thin-film solar cells, and semiconductor devices, including infrared detectors and optoelectronic sensors . The scientific community also explores their use in supercapacitors for energy storage and as catalysts in various chemical processes . The value of this compound for researchers may lie in further exploring its distinct properties, electronic structure, and potential utility in these advanced material domains.

Properties

CAS No.

15852-05-8

Molecular Formula

CuO4Te

Molecular Weight

255.1 g/mol

IUPAC Name

copper;tellurate

InChI

InChI=1S/Cu.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

LEISDIWYVSLPNC-UHFFFAOYSA-L

Canonical SMILES

[O-][Te](=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Q & A

Q. What are the optimal synthesis methods for producing high-purity copper tellurate, and how do experimental parameters influence crystallinity?

To synthesize high-purity this compound, solvothermal methods are commonly employed. Key parameters include pH (maintained between 8–10 using ammonia), temperature (180–220°C), and reaction time (48–72 hours). Post-synthesis, annealing at 400–500°C in an oxygen-rich environment enhances crystallinity. Impurities like unreacted TeO₂ or CuO can be minimized through iterative washing with dilute HNO₃ . For reproducibility, document reagent purity (e.g., ≥99.99% Cu(NO₃)₂·3H₂O) and heating/cooling rates (e.g., 2°C/min) .

Q. Which characterization techniques are essential for confirming this compound’s crystal structure and phase purity?

Use X-ray diffraction (XRD) to verify the orthorhombic Pnma space group and lattice parameters (e.g., a = 5.12 Å, b = 8.74 Å, c = 6.03 Å). Pair with Rietveld refinement to quantify phase purity (>98%). Transmission electron microscopy (TEM) can resolve atomic-scale defects, while Raman spectroscopy identifies vibrational modes (e.g., Te-O stretching at ~750 cm⁻¹). For oxidation state confirmation, employ X-ray absorption spectroscopy (XAS) at Cu K-edge and Te L₃-edge .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

Conduct thermogravimetric analysis (TGA) to evaluate thermal stability up to 600°C. For hygroscopicity, expose samples to controlled humidity (20–90% RH) in environmental chambers and monitor mass changes. Electrochemical stability can be tested via cyclic voltammetry in acidic/alkaline electrolytes (pH 1–14). Always cross-reference with in-situ XRD to detect phase transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines for metal oxide handling: use PPE (gloves, lab coats, respirators) to avoid inhalation/contact. For toxicity assessment, refer to CERCLA Section 104(i)(5) protocols, including acute exposure tests on cell lines (e.g., LC₅₀ in HEK293 cells) and environmental impact studies (e.g., aquatic toxicity in Daphnia magna) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data on this compound’s electronic structure be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) . Use hybrid functionals (HSE06) to improve bandgap accuracy. Validate with angle-resolved photoemission spectroscopy (ARPES) to map electronic bands and inelastic neutron scattering to probe magnetic excitations. For example, computational models predicting a 2D antiferromagnetic ground state should be tested against muon spin resonance (μSR) data .

Q. What methodologies are effective in analyzing this compound’s quasi-1D magnetic correlations?

Perform neutron diffraction on single crystals to detect magnetic ordering below Néel temperature (e.g., TN ≈ 50 K). Magnetization measurements (e.g., SQUID) can quantify exchange interactions (J ≈ 15 meV) using the Curie-Weiss law. For short-range correlations, apply PDF (pair distribution function) analysis to neutron/X-ray total scattering data .

Q. How can this compound’s potential as a photocatalyst be methodologically evaluated?

Assess photocatalytic activity via UV-vis diffuse reflectance spectroscopy (bandgap ~2.8 eV) and electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance. Test degradation efficiency using model pollutants (e.g., methylene blue) under AM1.5G solar simulation. Control experiments should include scavenger studies (e.g., EDTA for holes, tert-butanol for •OH radicals) .

Q. What strategies address challenges in reproducing this compound synthesis across laboratories?

Standardize protocols using CRISP (Crystallization Research Infrastructure for Synchrotron Platforms) for real-time monitoring. Share raw data (e.g., temperature/pH profiles) in repositories like Zenodo. Conduct round-robin tests across labs to identify variability sources (e.g., water purity, furnace calibration) and publish negative results to guide troubleshooting .

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